molecular formula C11H13NO3S2 B12534238 2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate CAS No. 667866-89-9

2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B12534238
CAS No.: 667866-89-9
M. Wt: 271.4 g/mol
InChI Key: GFKJCHNRLLEBLR-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a benzene ring substituted with a sulfonate group and a cyanomethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(cyanomethyl)sulfanyl]ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets depending on the context of its use. For instance, in nucleophilic substitution reactions, the sulfonate group acts as a leaving group, facilitating the attack of nucleophiles on the electrophilic carbon. In oxidation reactions, the sulfanyl group undergoes electron transfer processes leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyanomethyl)sulfanyl]ethyl benzenesulfonate
  • 2-[(Cyanomethyl)sulfanyl]ethyl 4-chlorobenzene-1-sulfonate
  • 2-[(Cyanomethyl)sulfanyl]ethyl 4-nitrobenzene-1-sulfonate

Uniqueness

2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

667866-89-9

Molecular Formula

C11H13NO3S2

Molecular Weight

271.4 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H13NO3S2/c1-10-2-4-11(5-3-10)17(13,14)15-7-9-16-8-6-12/h2-5H,7-9H2,1H3

InChI Key

GFKJCHNRLLEBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSCC#N

Origin of Product

United States

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